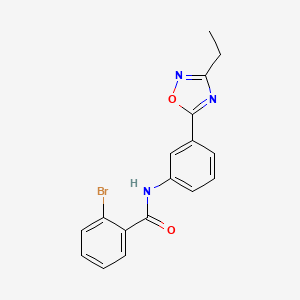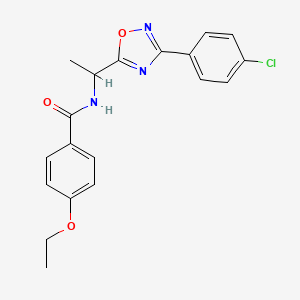![molecular formula C22H20ClN3O5S B7720128 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7720128.png)
3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide is a chemical compound that belongs to the class of sulfonamide compounds. It is a potent and selective inhibitor of the protein kinase B (PKB), also known as Akt, which is a key regulator of cell survival, growth, and metabolism. This compound has been extensively studied in the field of cancer research due to its ability to inhibit the growth and proliferation of cancer cells.
Mechanism of Action
The mechanism of action of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves the inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. This compound binds to the ATP-binding site of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide and prevents its activation by upstream signaling pathways. Inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide leads to the activation of apoptotic pathways and the inhibition of cell cycle progression, ultimately leading to the death of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide include the inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide activity, activation of apoptotic pathways, and inhibition of cell cycle progression. This compound has been shown to induce apoptosis in cancer cells, which is characterized by DNA fragmentation, caspase activation, and membrane blebbing. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which is an important step in cancer metastasis.
Advantages and Limitations for Lab Experiments
The advantages of using 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide in lab experiments include its potent and selective inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, which is a key regulator of cell survival, growth, and metabolism. This compound has been extensively studied in the field of cancer research and has shown promising results in inhibiting the growth and proliferation of various cancer cell lines. However, the limitations of using this compound in lab experiments include its potential toxicity and off-target effects. Further studies are needed to determine the optimal dosage and treatment regimen for this compound.
Future Directions
There are several future directions for the study of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide. One direction is to investigate the potential of this compound as a therapeutic agent for cancer treatment. Further studies are needed to determine the optimal dosage and treatment regimen for this compound, as well as its potential toxicity and off-target effects. Another direction is to investigate the role of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide inhibition in other diseases, such as diabetes and cardiovascular disease. Finally, future studies should focus on the development of new inhibitors of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide that have improved potency, selectivity, and safety profiles.
Synthesis Methods
The synthesis of 3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide involves several steps. The starting material is 3-chloro-4-fluoroaniline, which is reacted with 2-methoxy-5-nitrobenzenesulfonyl chloride to form 2-methoxy-5-nitrobenzenesulfonamide. This compound is then reduced to 2-methoxy-5-aminobenzenesulfonamide, which is further reacted with 3-chlorobenzoyl chloride to form the final product.
Scientific Research Applications
3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide has been extensively studied in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and lung cancer cells. This compound exerts its anticancer effects by inhibiting the activity of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide, which is a key regulator of cell survival, growth, and metabolism. Inhibition of PKB/3-chloro-N-{5-[(3-chloro-4-fluorophenyl)sulfamoyl]-2-methoxyphenyl}benzamide leads to the activation of apoptotic pathways and the inhibition of cell cycle progression, ultimately leading to the death of cancer cells.
properties
IUPAC Name |
N-[5-[(4-acetamidophenyl)sulfamoyl]-2-methoxyphenyl]-3-chlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O5S/c1-14(27)24-17-6-8-18(9-7-17)26-32(29,30)19-10-11-21(31-2)20(13-19)25-22(28)15-4-3-5-16(23)12-15/h3-13,26H,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKYCVNVSQSXEHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-{[4-(acetylamino)phenyl]sulfamoyl}-2-methoxyphenyl)-3-chlorobenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


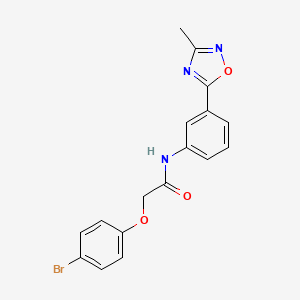
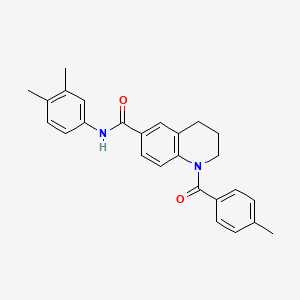
![2-[N-(2-phenylethyl)benzenesulfonamido]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7720073.png)

![4-chloro-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7720086.png)

![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-fluorobenzamide](/img/structure/B7720099.png)
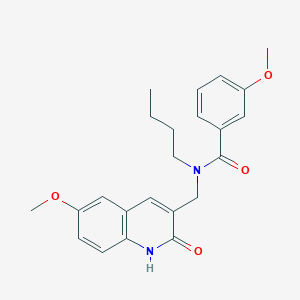
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720113.png)
